

osimertinib binding affinity to EGFR L858R

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An In-depth Technical Guide on the Binding Affinity of Osimertinib to EGFR L858R

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1] It is specifically designed to target both EGFR-TKI sensitizing mutations, such as the L858R point mutation in exon 21, and the T790M gatekeeper resistance mutation.[2][3] The L858R mutation leads to constitutive activation of the EGFR signaling cascade, promoting uncontrolled cell proliferation and survival. Osimertinib's efficacy stems from its high affinity and selective, covalent binding to the mutant forms of EGFR, while sparing the wild-type (WT) version, which translates to a more favorable toxicity profile.[4]

This technical guide provides a detailed overview of the binding affinity of osimertinib to the EGFR L858R mutant, methodologies for its determination, and the molecular interactions governing its mechanism of action.

Quantitative Binding Affinity Data

Osimertinib demonstrates potent inhibitory activity against various EGFR mutations. Its binding affinity is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a specific biological process by 50%, or by the inhibition constant (Ki), which represents the intrinsic binding affinity of the inhibitor to the enzyme.



Compared to wild-type EGFR, osimertinib exhibits a significantly higher affinity for EGFR variants harboring activating mutations. For instance, in vitro studies have shown that osimertinib has a 200-fold greater affinity for EGFR with the L858R/T790M double mutation than for wild-type EGFR.[2] The IC50 values for osimertinib against mutant EGFR phosphorylation have been reported to be in the low nanomolar range, typically between 4.5 and 40.7 nM.[1]

The following table summarizes key quantitative data for osimertinib against EGFR L858R and other relevant variants.

EGFR Variant	Parameter	Value (nM)	Cell Line/System	Reference
EGFR L858R/T790M	IC50	5.0	Kinase Inhibition Assay	[5]
EGFR L858R/T790M	Ki	0.4	Biochemical Assay	[6]
Mutant EGFR (general)	IC50	4.5 - 40.7	Phosphorylation Assay	[1]
EGFR L858R/C797S	IC50	354	Biochemical Assay	[7]
Gatekeeper Mutant EGFR	Ki	15	Biochemical Assay	[6]

Note: Some values may be for compounds similar to osimertinib or for different experimental setups, reflecting the range of reported affinities.

Experimental Protocols

The determination of osimertinib's binding affinity and inhibitory activity involves various biochemical and cell-based assays. Below are detailed methodologies for key experimental approaches.



Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a common method for quantifying kinase activity and inhibition. They measure the phosphorylation of a substrate by the kinase.

Principle: The assay utilizes a specific antibody for the phosphorylated substrate labeled with a donor fluorophore (e.g., Lumi4-Tb) and a substrate labeled with an acceptor fluorophore (e.g., d2). When the substrate is phosphorylated by EGFR, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor (FRET), which then emits light at a specific wavelength. An inhibitor like osimertinib will prevent phosphorylation, leading to a decrease in the FRET signal.

Methodology:

- Reagents: Recombinant human EGFR L858R kinase domain, biotinylated substrate peptide, ATP, TR-FRET detection reagents (e.g., Lumi4-Tb labeled anti-phosphotyrosine antibody and streptavidin-d2).
- Assay Plate Preparation: Serially dilute osimertinib in DMSO and add to a 384-well assay plate.
- Kinase Reaction: Add the EGFR L858R enzyme and the substrate peptide to the wells. Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
- Detection: Stop the reaction by adding a detection solution containing the TR-FRET antibody pair and EDTA. Incubate for 60-120 minutes to allow for antibody binding.
- Data Acquisition: Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
- Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



Covalent Binding Kinetics Assay

This assay determines the kinetic parameters for irreversible inhibitors, including the initial reversible binding affinity (Ki) and the rate of covalent bond formation (k_inact).

Principle: The binding of a covalent inhibitor like osimertinib is a two-step process. First, the inhibitor binds reversibly to the kinase's active site (characterized by Ki). Second, a covalent bond is formed between the inhibitor and a specific residue (Cys797 in EGFR), leading to irreversible inactivation (characterized by k_inact).[8]

Methodology:

 Reagents: EGFR L858R enzyme, fluorescent-labeled ATP competitive probe, ATP, and osimertinib.

Procedure:

- Incubate the EGFR L858R enzyme with various concentrations of osimertinib for different time intervals.
- At each time point, add the fluorescent ATP probe to measure the remaining active enzyme. The probe will bind to the ATP pocket of the non-inactivated enzyme, generating a signal.
- Measure the signal over time. The rate of signal decay corresponds to the rate of enzyme inactivation.

Data Analysis:

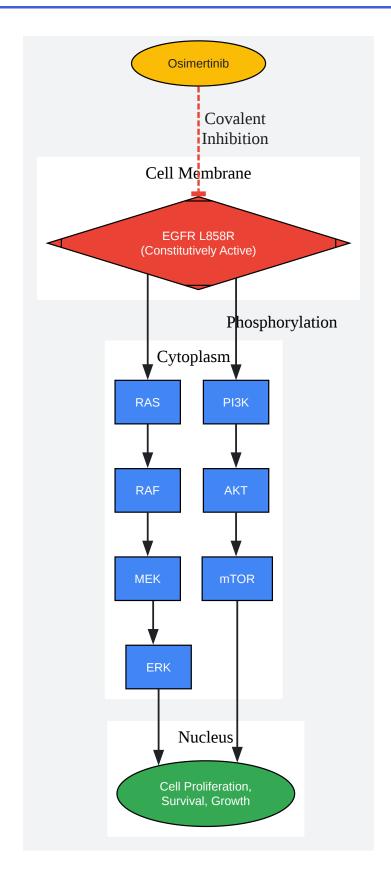
- For each osimertinib concentration, plot the natural logarithm of the percentage of remaining enzyme activity against time. The slope of this line gives the observed rate of inactivation (k_obs).
- Plot the k obs values against the corresponding osimertinib concentrations.
- Fit this data to the equation: k_obs = k_inact * [I] / (Ki + [I]) to determine the values for Ki and k inact.



Visualizations: Pathways and Workflows EGFR L858R Signaling Pathway and Osimertinib Inhibition

The L858R mutation in the EGFR kinase domain causes ligand-independent activation, leading to downstream signaling through pathways like PI3K-AKT and RAS-MAPK, which drive cell proliferation and survival.[9][10] Osimertinib inhibits this process by blocking the ATP-binding site, thereby preventing autophosphorylation and the activation of these downstream cascades. [9]





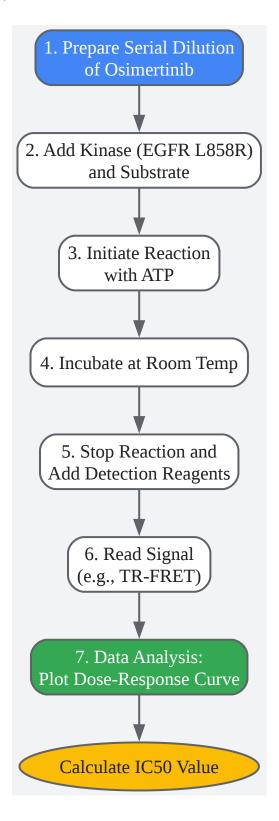
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Caption: EGFR L858R signaling pathway and the inhibitory action of osimertinib.



Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor using a kinase assay.



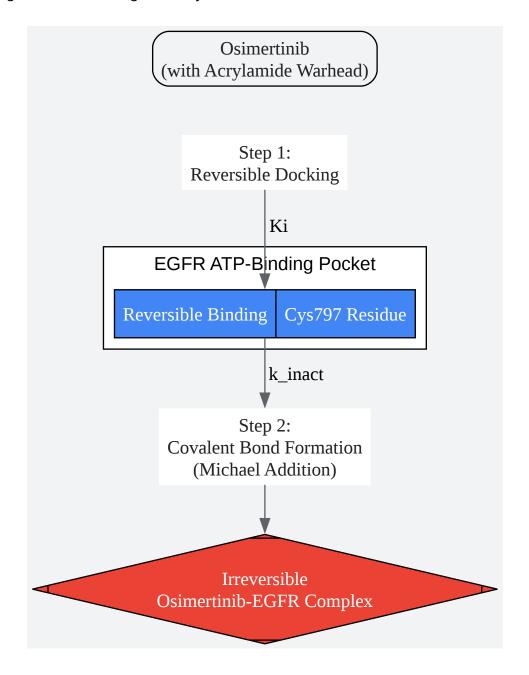


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Caption: Workflow for determining the IC50 of osimertinib against EGFR L858R.

Osimertinib's Covalent Binding Mechanism

Osimertinib's irreversible inhibition is achieved through the formation of a covalent bond with the Cysteine 797 (C797) residue located in the ATP-binding pocket of the EGFR kinase domain.[3][11] The drug contains a reactive acrylamide group that acts as a Michael acceptor for the thiol group of the cysteine residue.[9] This covalent linkage permanently blocks ATP from binding, thus inactivating the enzyme.





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Caption: Logical relationship of osimertinib's two-step covalent binding to EGFR Cys797.

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